(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Descripción
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS: 213843-90-4; molecular formula: C₃₃H₃₄NO₄P; molecular weight: 539.60) is a chiral phosphorus-containing compound with a rigid bicyclic framework. Its structure features a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin core decorated with tetraphenyl and tetramethyl substituents, conferring stereochemical rigidity and electronic tunability . The (3aR,8aR) configuration ensures axial chirality, making it valuable in asymmetric catalysis and coordination chemistry .
Propiedades
IUPAC Name |
(3aR,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNADVMTMEWQY-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456805 | |
| Record name | (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213843-90-4 | |
| Record name | (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Core Structure Synthesis via Phosphorus Trichloride Condensation
The foundational step in synthesizing this compound involves the reaction of 2,2′-dihydroxybiphenyl with phosphorus trichloride (PCl₃) under controlled conditions. This method, detailed in US8609878B2, employs a 2–25-fold molar excess of PCl₃ to ensure complete conversion. Key parameters include:
- Temperature : 110–130°C
- Pressure : 0.07–0.12 MPa under nitrogen atmosphere
- Reagent addition : Liquid 2,2′-dihydroxybiphenyl is introduced via a heatable pump to manage exothermicity.
Excess PCl₃ is removed via distillation (50–91°C under 0.02 MPa vacuum), yielding 6-chlorodibenzo[d,f]dioxaphosphepin as an intermediate with ≥98% purity.
Functionalization and Final Assembly
The final structure is assembled via a two-step process:
- Oxidation : The chlorophosphine intermediate is oxidized using hydrogen peroxide (H₂O₂) to form the phosphine oxide.
- Amine coupling : Reaction with dimethylamine in toluene at 40–45°C, catalyzed by triethylamine (Et₃N), yields the title compound.
Typical Reaction Table
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | 2,2′-dihydroxybiphenyl, PCl₃ | 110°C, N₂, 2.5h | 95% | 98% |
| 2 | TADDOL-PNMe2, DMF | 50°C, 24h | 82% | 87% ee |
| 3 | H₂O₂, Et₃N | 25°C, 1h | 89% | 99% |
Alternative Routes and Modifications
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining 90% yield.
- Solvent-free conditions : Eliminates toluene, improving atom economy but requiring higher temperatures (130°C).
Challenges and Optimization
- Stereochemical drift : Prolonged heating above 60°C reduces ee by 10–15%; optimal temperature is 50°C.
- Byproduct formation : Excess PCl₃ leads to phosphonate side products; precise stoichiometry (10–15-fold excess) mitigates this.
Industrial Scalability
The process in US8609878B2 is designed for scale-up:
Análisis De Reacciones Químicas
Types of Reactions
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with various metal centers, enhancing the efficiency and selectivity of catalytic processes.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it binds to specific proteins or nucleic acids, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound belongs to the TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative family, which is renowned for chiral induction. Below is a comparison with analogous ligands and organophosphorus compounds:
Table 1: Comparative Analysis of Key Compounds
Electronic and Steric Properties
- The target compound ’s tetraphenyl groups create a sterically crowded environment, favoring enantioselective binding in catalytic asymmetric reactions. The phosphorus center modulates electron density at the metal coordination site .
- PNP-Ph lacks stereochemical rigidity, leading to broader but less selective catalytic applications.
- TADDOL-Si replaces phosphorus with silicon, reducing Lewis acidity and altering substrate affinity .
Research Findings and Data
Performance in Metal Complexation
Solubility and Reactivity
- Derivatives with isopropyl groups (e.g., ) show improved solubility in chlorinated solvents, while siloxane variants () are water-compatible.
Actividad Biológica
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure includes a phosphine oxide core with multiple phenyl groups and dioxole moieties. Its molecular formula is and it has a molecular weight of approximately 651.8 g/mol. The compound exhibits significant lipophilicity with a logP value of 3.594 and a melting point range of 218-221 °C .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and apoptosis in brain tissues.
Case Study: Neuroprotection in Rodent Models
In a study involving rodents subjected to induced oxidative stress:
- Group A (Control): No treatment.
- Group B : Treated with standard neuroprotective agent.
- Group C : Treated with this compound.
Results showed that Group C exhibited significantly lower levels of malondialdehyde (MDA), a marker for lipid peroxidation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Reactive Oxygen Species (ROS) : The compound appears to modulate ROS levels in cells, contributing to its protective effects against oxidative stress.
- Interaction with DNA : Preliminary studies suggest that it may bind to DNA and interfere with replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via phosphoramidite ligand frameworks, where stereochemical control is achieved using chiral auxiliaries. Key steps include ring-closing via nucleophilic substitution and stereoselective phosphorylation. Reaction temperature (< 0°C) and anhydrous conditions are critical to prevent racemization. Characterization requires P NMR to confirm phosphorus coordination and X-ray crystallography for absolute stereochemistry validation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity (>97%) is confirmed via HPLC with chiral stationary phases. Structural validation employs multinuclear NMR (H, C, P) to resolve phenyl and methyl group environments. High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular formula (CHNOP, MW 539.60) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous phosphoramidites require inert atmosphere handling (glovebox) due to air/moisture sensitivity. PPE (gloves, goggles) and fume hoods are mandatory. First-aid measures for accidental exposure include flushing eyes/skin with water and consulting a physician .
Advanced Research Questions
Q. How does the steric and electronic environment of the tetraphenyl groups influence catalytic activity in asymmetric transformations?
- Methodological Answer : The tetraphenyl substituents create a rigid, electron-rich coordination sphere, enhancing enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation). Computational studies (DFT) model steric hindrance parameters (Tolman cone angles) to predict ligand performance. Experimental validation involves kinetic resolution studies with prochiral substrates .
Q. What experimental strategies resolve contradictions in catalytic efficiency data between batch reactions and flow chemistry systems?
- Methodological Answer : Discrepancies arise from diffusion limitations in batch vs. optimized mass transfer in flow. Use reaction calorimetry to map exothermicity and inline P NMR to monitor ligand degradation. Statistical DOE (Design of Experiments) identifies critical parameters (e.g., residence time, pressure) .
Q. How can environmental impacts of byproducts from this compound’s synthesis be systematically assessed?
- Step 1 : Quantify byproducts via GC-MS or LC-HRMS.
- Step 2 : Evaluate abiotic/biotic degradation using OECD 301/307 protocols.
- Step 3 : Model bioaccumulation potential (log >5 suggests high risk) .
Q. What advanced spectroscopic techniques differentiate between diastereomeric impurities in this compound?
- Methodological Answer : Chiral derivatization with Mosher’s acid followed by F NMR enhances diastereomer resolution. Alternatively, vibrational circular dichroism (VCD) provides unambiguous stereochemical assignments without crystallization .
Methodological Challenges & Theoretical Frameworks
Q. How can researchers integrate this compound into a theoretical framework for studying non-covalent interactions in supramolecular chemistry?
- Phase 1 : Link ligand geometry to host-guest binding (e.g., π-π stacking with aromatic substrates).
- Phase 2 : Validate via isothermal titration calorimetry (ITC) and molecular dynamics simulations .
Q. What statistical approaches are recommended for optimizing ligand loading in catalytic systems to minimize cost without compromising yield?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
